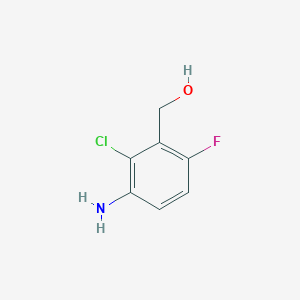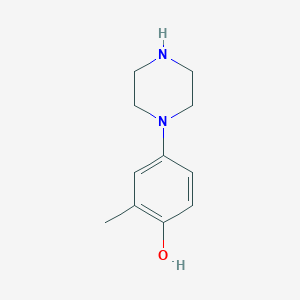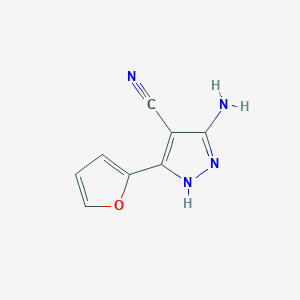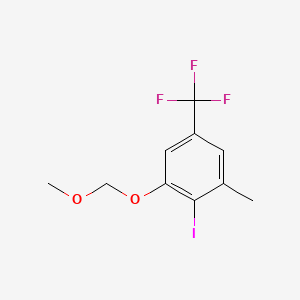![molecular formula C19H22ClN3O B13929709 4-Chloro-7-methoxy-8-methyl-2-[1-(3-methylbutyl)-pyrazol-4-yl]-quinoline](/img/structure/B13929709.png)
4-Chloro-7-methoxy-8-methyl-2-[1-(3-methylbutyl)-pyrazol-4-yl]-quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-7-methoxy-8-methyl-2-[1-(3-methylbutyl)-pyrazol-4-yl]-quinoline is a complex organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a unique structure with a chloro, methoxy, and methyl group attached to the quinoline ring, along with a pyrazolyl substituent.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-7-methoxy-8-methyl-2-[1-(3-methylbutyl)-pyrazol-4-yl]-quinoline typically involves multi-step reactionsThe pyrazolyl group is then introduced via a condensation reaction with an appropriate hydrazine derivative .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
化学反応の分析
Types of Reactions
4-Chloro-7-methoxy-8-methyl-2-[1-(3-methylbutyl)-pyrazol-4-yl]-quinoline can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of a dechlorinated product.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield a quinoline carboxylic acid, while substitution of the chloro group with an amine can produce an aminoquinoline derivative .
科学的研究の応用
4-Chloro-7-methoxy-8-methyl-2-[1-(3-methylbutyl)-pyrazol-4-yl]-quinoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and antiviral activities.
Industry: Utilized in the development of new materials and chemical processes .
作用機序
The mechanism of action of 4-Chloro-7-methoxy-8-methyl-2-[1-(3-methylbutyl)-pyrazol-4-yl]-quinoline involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may bind to DNA or proteins, disrupting their normal function and leading to cell death in cancer cells .
類似化合物との比較
Similar Compounds
4-Chloro-7-methoxy-2-methylquinoline: Similar structure but lacks the pyrazolyl group.
2-Chloro-7-methoxy-3-methylquinoline: Similar but with different substitution patterns.
2-Chloro-6,7-dimethoxy-4-methylquinoline: Contains additional methoxy groups
Uniqueness
4-Chloro-7-methoxy-8-methyl-2-[1-(3-methylbutyl)-pyrazol-4-yl]-quinoline is unique due to its specific combination of substituents, which may confer distinct biological activities and chemical reactivity compared to other quinoline derivatives .
特性
分子式 |
C19H22ClN3O |
|---|---|
分子量 |
343.8 g/mol |
IUPAC名 |
4-chloro-7-methoxy-8-methyl-2-[1-(3-methylbutyl)pyrazol-4-yl]quinoline |
InChI |
InChI=1S/C19H22ClN3O/c1-12(2)7-8-23-11-14(10-21-23)17-9-16(20)15-5-6-18(24-4)13(3)19(15)22-17/h5-6,9-12H,7-8H2,1-4H3 |
InChIキー |
ODUCPZWQUSKTAA-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC2=C1N=C(C=C2Cl)C3=CN(N=C3)CCC(C)C)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![3-[2-Methyl-4-(methylaminomethyl)pyrazol-3-yl]propanoic acid](/img/structure/B13929650.png)
![Ethyl 6-iodoimidazo[1,5-a]pyridine-1-carboxylate](/img/structure/B13929653.png)
![4-{5-[Bis-(2-hydroxyethyl) amino]-1-methyl-1H-benzimidazol-2-yl}-butyric acid isopropyl ester](/img/structure/B13929681.png)


![2-methylsulfanyl-6H-[1,3]thiazolo[5,4-d]pyrimidin-7-one](/img/structure/B13929723.png)
![2-(Tert-butyl) 3-ethyl 2-azaspiro[4.5]decane-2,3-dicarboxylate](/img/structure/B13929725.png)
![8-Bromo-2,3-dimethyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B13929731.png)
![7-Oxa-1-azaspiro[4.5]decane-2,6,8-trione](/img/structure/B13929733.png)

